P-Nitrophenyl O-tolyl ether
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Overview
Description
P-Nitrophenyl O-tolyl ether is an organic compound with the molecular formula C₁₃H₁₁NO₃. It is characterized by the presence of a nitrophenyl group and a tolyl group connected via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: P-Nitrophenyl O-tolyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 reaction . The typical reaction conditions include the use of a strong base such as sodium hydride (NaH) to generate the alkoxide ion from the corresponding alcohol .
Industrial Production Methods: Industrial production of this compound often involves large-scale Williamson ether synthesis. The process is optimized for high yield and purity, utilizing efficient separation and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: P-Nitrophenyl O-tolyl ether undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The ether linkage can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Acidic or basic catalysts are employed to facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
P-Nitrophenyl O-tolyl ether has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of P-Nitrophenyl O-tolyl ether involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the ether linkage can participate in various biochemical interactions, affecting enzyme activity and cellular signaling .
Comparison with Similar Compounds
P-Nitrophenyl O-tolyl ether: C₁₃H₁₁NO₃
2-Methylphenyl 4-nitrophenyl ether: C₁₃H₁₁NO₃
1-Methyl-2-(4-nitrophenoxy)benzene: C₁₃H₁₁NO₃
Comparison: this compound is unique due to its specific arrangement of the nitrophenyl and tolyl groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2444-29-3 |
---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
1-methyl-2-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H11NO3/c1-10-4-2-3-5-13(10)17-12-8-6-11(7-9-12)14(15)16/h2-9H,1H3 |
InChI Key |
CUOZZRROMKDJFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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